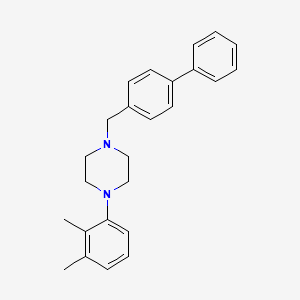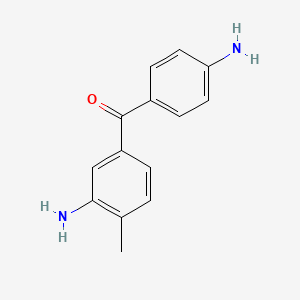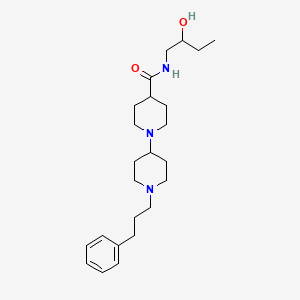![molecular formula C16H19N3O3 B6123556 1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or noopept), is a synthetic nootropic compound that is used for cognitive enhancement.
Mechanism of Action
The exact mechanism of action of noopept is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. Specifically, noopept has been shown to increase the levels of acetylcholine and BDNF (brain-derived neurotrophic factor), which are both important for learning and memory.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of glutamate and GABA in the brain, which are both important neurotransmitters. Additionally, noopept has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using noopept in lab experiments is its low toxicity and high bioavailability. It is also relatively inexpensive and easy to synthesize. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
There are many potential future directions for research on noopept. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and to investigate potential side effects. Finally, there is a need for more research on the long-term effects of noopept use.
Synthesis Methods
Noopept is synthesized by reacting 1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinoneyl-L-prolylglycine with ethyl ester in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis method is relatively simple and cost-effective, which has contributed to the popularity of noopept in research.
Scientific Research Applications
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animal and human studies. Additionally, noopept has been investigated for its potential neuroprotective and anti-inflammatory properties.
properties
IUPAC Name |
1-methyl-4-(2-oxo-1-phenylpyrrolidine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-9-10-18(11-14(17)20)15(21)13-7-8-19(16(13)22)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTZWZPRLNTKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B6123508.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)

![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
